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molecular formula C5H3BrN4O2 B8526319 7-bromoimidazo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

7-bromoimidazo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

Cat. No. B8526319
M. Wt: 231.01 g/mol
InChI Key: USVMANSYAVTASL-UHFFFAOYSA-N
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Patent
US09273057B2

Procedure details

(I9F): Phosphoryl trichloride (200 mL, 2178 mmol) was added to a mixture of 7-bromoimidazo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione (20 g, 87 mmol) and triethylamine hydrochloride (24 g, 174 mmol) in 500 ml pressure tube. The reaction was heated to 110° C. for 24 hrs. The reaction mixture was cooled to room temperature and concentrated using high vacuum pump. The residue was suspended in toluene and azotroped with toluene (3×250 ml). The residue was taken in a cooled mixture of 1000 ml of ethyl acetate and 500 ml of saturated sodium bicarbonate solution. The organic layer was separated. Aqueous layer was extracted with ethyl acetate (3×300 ml). Combined organic layer was washed with aqueous sodium bicarbonate solution (2×150 ml) and 100 ml of brine solution. The organic layer was dried over sodium sulphate and concentrated to give 51 g of 7-bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[Br:6][C:7]1[N:15]2[C:10]([C:11](=O)[NH:12][C:13](=O)[NH:14]2)=[N:9][CH:8]=1.[ClH:18].C(N(CC)CC)C>>[Br:6][C:7]1[N:15]2[C:10]([C:11]([Cl:3])=[N:12][C:13]([Cl:18])=[N:14]2)=[N:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CN=C2C(NC(NN21)=O)=O
Name
Quantity
24 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was taken in a cooled mixture of 1000 ml of ethyl acetate and 500 ml of saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with ethyl acetate (3×300 ml)
WASH
Type
WASH
Details
Combined organic layer was washed with aqueous sodium bicarbonate solution (2×150 ml) and 100 ml of brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2C(=NC(=NN21)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: CALCULATEDPERCENTYIELD 218.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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